molecular formula C26H36N4O2 B10975921 N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-methylbenzamide)

N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(2-methylbenzamide)

Cat. No.: B10975921
M. Wt: 436.6 g/mol
InChI Key: CZWBUOVPIDJCNG-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(4-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a piperazine ring, and multiple substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(4-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the piperazine ring and the subsequent attachment of the substituents. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(4-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-METHYL-N-[3-(4-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(4-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-METHYL-N-[3-(4-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE include other benzamide derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

Molecular Formula

C26H36N4O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-methyl-N-[3-[4-[3-[(2-methylbenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide

InChI

InChI=1S/C26H36N4O2/c1-21-9-3-5-11-23(21)25(31)27-13-7-15-29-17-19-30(20-18-29)16-8-14-28-26(32)24-12-6-4-10-22(24)2/h3-6,9-12H,7-8,13-20H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

CZWBUOVPIDJCNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=CC=C3C

Origin of Product

United States

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